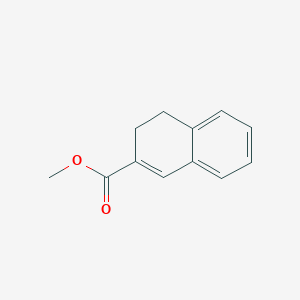

Methyl 3,4-dihydronaphthalene-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 3,4-dihydronaphthalene-2-carboxylate” involves various reaction conditions. For instance, one method involves using diisobutylaluminium hydride in diethyl ether and hexane at temperatures ranging from -78 to 20℃ for 32 hours . Another method involves heating the compound in neat (no solvent) at 60℃ for 720 hours .Chemical Reactions Analysis

“Methyl 3,4-dihydronaphthalene-2-carboxylate” can undergo various chemical reactions under different conditions. For example, it can react with boron trifluoride diethyl etherate at room temperature for 5 minutes, followed by reflux for 15 hours . It can also react with trimethylaluminum in toluene at room temperature for 1 hour, followed by reflux for 45 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3,4-dihydronaphthalene-2-carboxylate” include a molecular weight of 188.22 . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole Derivatives

Thiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. Methyl 3,4-dihydronaphthalene-2-carboxylate can be utilized in the synthesis of thiazole derivatives. These derivatives have been found to possess various biological activities such as antimicrobial, antifungal, antiviral, and antitumor properties . The compound’s role in the synthesis of thiazoles is crucial due to the thiazole ring’s presence in many potent biologically active compounds.

Development of Antineoplastic Drugs

The structure of Methyl 3,4-dihydronaphthalene-2-carboxylate lends itself to the development of antineoplastic drugs. These drugs are used in the treatment of cancer by inhibiting the growth of neoplastic cells. The compound’s chemical properties allow for the creation of derivatives that can act as cytotoxic agents, targeting cancer cells .

Photochromic Material Synthesis

Dihydronaphthofurans, which include Methyl 3,4-dihydronaphthalene-2-carboxylate, exhibit photochromic properties when exposed to UV or sunlight at room temperature. This makes them valuable for the development of photochromic materials, which change color in response to light exposure. Such materials have applications in smart windows, sunglasses, and optical data storage .

Organic Synthesis Catalyst

In organic chemistry, catalysts are used to increase the rate of chemical reactions. Methyl 3,4-dihydronaphthalene-2-carboxylate can act as a catalyst in various organic synthesis reactions, including annulation processes and cycloaddition reactions. This application is significant in the pharmaceutical industry for the efficient production of complex organic compounds .

Biological and Pharmacological Research

The compound is a precursor in the synthesis of various biologically active molecules. It’s used in pharmacological research to study the biological effects of new drugs and to develop medications with lesser side effects. Its derivatives are explored for activities such as antihypertensive, anti-inflammatory, and antischizophrenia .

Chemical Reaction Accelerators

Methyl 3,4-dihydronaphthalene-2-carboxylate can be used as a chemical reaction accelerator. This application is particularly useful in industrial chemical processes where the speed of the reaction is critical. It can help in optimizing the production process, reducing reaction times, and improving overall efficiency .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3,4-dihydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHWOYCAMVQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499903 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydronaphthalene-2-carboxylate | |

CAS RN |

51849-37-7 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

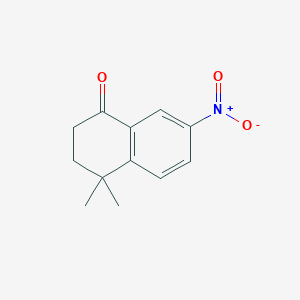

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

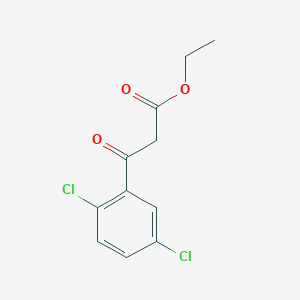

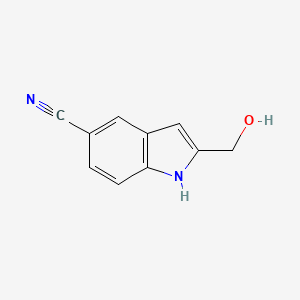

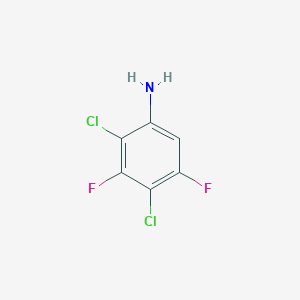

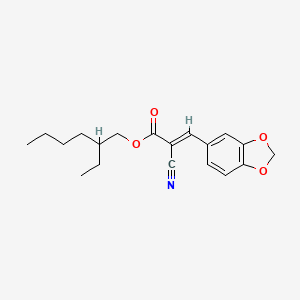

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

acetic acid](/img/structure/B1601521.png)